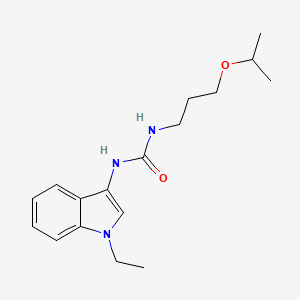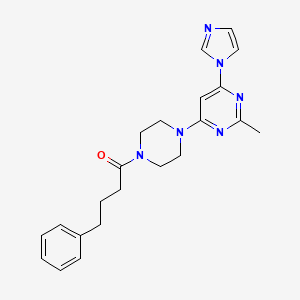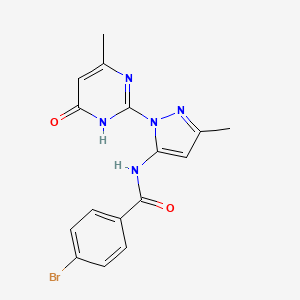![molecular formula C9H15IO2 B3012846 [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol CAS No. 2375195-17-6](/img/structure/B3012846.png)
[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol: is a chemical compound that belongs to the class of bicyclic organic compounds It features a unique structure with an iodomethyl group and an oxabicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol typically involves the iodination of a precursor compound, followed by the introduction of the oxabicyclo[2.2.2]octane framework. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the iodomethyl group.
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound can serve as a probe to study biochemical pathways and interactions due to its unique structure and reactivity.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, contributing to the development of innovative products.
Mecanismo De Acción
The mechanism of action of [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. The oxabicyclo[2.2.2]octane framework provides structural stability and influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
- [1-(Bromomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
- [1-(Chloromethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
- [1-(Fluoromethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Comparison:
- Uniqueness: The presence of the iodomethyl group in [1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. Iodine is a larger halogen, which can influence the compound’s steric and electronic properties, leading to different reaction outcomes and biological activities.
- Reactivity: The iodomethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEALHABOKQCEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CO)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-acetyl-5-methyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012765.png)
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)


![2,2-Difluoro-8-azadispiro[3.1.36.14]decane;hydrochloride](/img/structure/B3012781.png)
![(4-Morpholin-4-ylphenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3012784.png)

